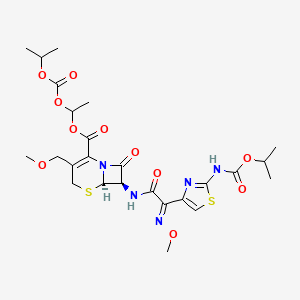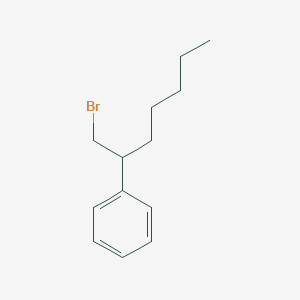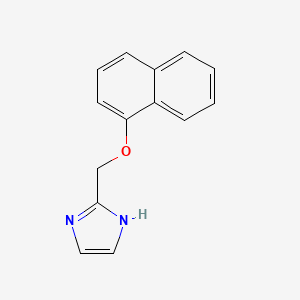![molecular formula C16H11Cl3N4OS B13866015 1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)
1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dichloropyridyl group, and a triazolylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyridyl group: This step might involve nucleophilic substitution reactions.
Formation of the thioether linkage: This can be done using thiolation reactions.
Introduction of the chlorophenyl group: This step might involve Friedel-Crafts acylation or related reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the chlorophenyl or pyridyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-2-(methylthio)ethanone: Lacks the pyridyl and triazolyl groups.
1-(4-Chlorophenyl)-2-(pyridylthio)ethanone: Lacks the triazolyl group.
1-(4-Chlorophenyl)-2-(triazolylthio)ethanone: Lacks the pyridyl group.
Uniqueness
1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one is unique due to the combination of its functional groups, which can confer specific chemical and biological properties. The presence of both the pyridyl and triazolyl groups might enhance its binding affinity to biological targets or its reactivity in chemical synthesis.
属性
分子式 |
C16H11Cl3N4OS |
|---|---|
分子量 |
413.7 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C16H11Cl3N4OS/c1-23-15(10-6-13(18)20-14(19)7-10)21-22-16(23)25-8-12(24)9-2-4-11(17)5-3-9/h2-7H,8H2,1H3 |
InChI 键 |
VTHGCOLXCNALPM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=NC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




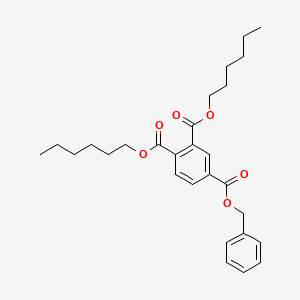

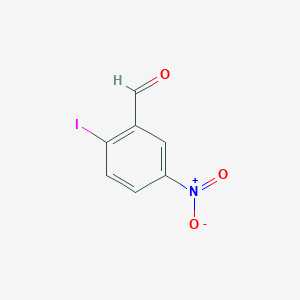
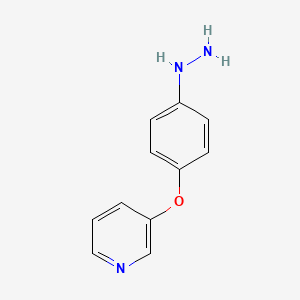
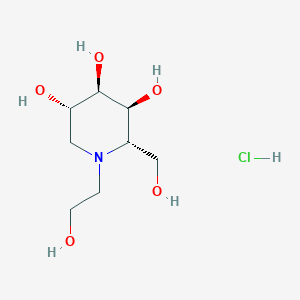
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)
